2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole
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Overview
Description
2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a synthetic organic compound characterized by the presence of bromine, fluorine, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutylamine with a brominated thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated thiazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving thiazole-containing compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethanone
- 1-Bromo-4-(3,3-difluorocyclobutyl)benzene
- 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene
Uniqueness
2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is unique due to the combination of its bromine, fluorine, and thiazole functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H6BrF2NS |
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Molecular Weight |
254.10 g/mol |
IUPAC Name |
2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrF2NS/c8-6-11-5(3-12-6)4-1-7(9,10)2-4/h3-4H,1-2H2 |
InChI Key |
CBRYGGYDLKPESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CSC(=N2)Br |
Origin of Product |
United States |
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